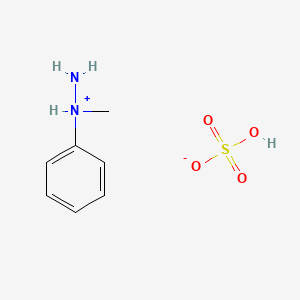

N-Methyl-N-phenylhydrazine sulfate

Descripción

Propiedades

IUPAC Name |

amino-methyl-phenylazanium;hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.H2O4S/c1-9(8)7-5-3-2-4-6-7;1-5(2,3)4/h2-6H,8H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMUFLHKQMIRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+](C1=CC=CC=C1)N.OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-26-8, 33008-18-3 | |

| Record name | Hydrazine, 1-methyl-1-phenyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1-methyl-1-phenyl-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033008183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Reaction Pathways for N Methyl N Phenylhydrazine Sulfate

Historical and Contemporary Synthesis Routes of N-Methyl-N-phenylhydrazine Precursors

The direct precursor to the target salt is N-Methyl-N-phenylhydrazine, also known as α-methyl-α-phenylhydrazine. A variety of synthetic methods for this compound have been reported in chemical literature, primarily involving the methylation of phenylhydrazine (B124118) or the reduction of N-nitroso compounds.

The direct methylation of phenylhydrazine is a primary route for synthesizing its N-methylated derivative. Historically, this has been achieved using strong bases and methylating agents. One of the classic methods involves the use of sodamide and methyl iodide. orgsyn.org In this approach, sodamide acts as a strong base to deprotonate phenylhydrazine, creating a more nucleophilic species that readily reacts with methyl iodide to form the N-methylated product.

Another approach involves the methylation of hydrazine (B178648) hydrate (B1144303) with methyl iodide, which produces methylhydrazine. orgsyn.org While not a direct synthesis of N-methyl-N-phenylhydrazine, this illustrates a common strategy for introducing a methyl group onto a hydrazine nitrogen. The Fischer indole (B1671886) synthesis, a major application of phenylhydrazines, has also driven research into N'-alkylated phenylhydrazines, sometimes employing reagents like dimethyl sulfate (B86663) for methylation. cdnsciencepub.com

Table 1: Alkylation Methods for Hydrazine Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Phenylhydrazine | Sodamide, Methyl Iodide | N-Methyl-N-phenylhydrazine | orgsyn.org |

| Hydrazine Hydrate | Methyl Iodide | Methylhydrazine | orgsyn.org |

This table is interactive. Click on the headers to sort.

Besides direct alkylation, several alternative pathways to N-Methyl-N-phenylhydrazine have been established. The most prominent and well-documented of these is the reduction of N-nitrosomethylaniline. orgsyn.org This method, detailed in Organic Syntheses, is considered a reliable route.

The procedure involves the slow addition of a solution of N-nitrosomethylaniline in glacial acetic acid to a stirred suspension of zinc dust in water, with the temperature maintained between 10°C and 20°C. orgsyn.org After the addition is complete, the mixture is stirred further and then heated to complete the reaction. The product is isolated by filtration, basification with sodium hydroxide (B78521), extraction with ether, and subsequent distillation under reduced pressure. This method typically provides yields in the range of 52-56%. orgsyn.org

Other historical methods that have been reported include:

Electrolytic reduction of nitrosomethylaniline. orgsyn.org

Reduction of N-methylnitroformaldehyde phenylhydrazone using zinc and acetic acid. orgsyn.org

Heating methylbenzoylphenylhydrazine with concentrated hydrochloric acid. orgsyn.org

These alternative routes highlight the variety of chemical transformations that can be employed to achieve the target precursor, often leveraging different starting materials and reaction mechanisms.

Formation of N-Methyl-N-phenylhydrazine Sulfate

Once the free base, N-Methyl-N-phenylhydrazine, has been synthesized and purified, it is converted into its sulfate salt. This is typically done to improve the compound's stability, as the free base can darken and degrade upon standing when exposed to air. orgsyn.org The salt formation is a straightforward acid-base reaction.

The formation of this compound involves the reaction of the basic N-Methyl-N-phenylhydrazine with sulfuric acid. While specific literature for this exact salt is sparse, the general procedure for forming sulfate salts of similar hydrazine compounds, such as methylhydrazine sulfate, provides a clear template. orgsyn.org

Typically, the N-Methyl-N-phenylhydrazine free base would be dissolved in a suitable solvent, often an alcohol like ethanol (B145695). A stoichiometric amount of sulfuric acid, usually diluted in the same solvent, is then added to the solution. The reaction is often performed at a reduced temperature to control the exothermic nature of the acid-base neutralization and to promote crystallization of the resulting salt. The immiscibility of the inorganic salt in the organic solvent drives the precipitation.

Table 2: General Conditions for Hydrazine Salt Formation

| Hydrazine Base | Acid | Solvent | Key Condition | Product | Reference |

|---|---|---|---|---|---|

| Methylhydrazine | Sulfuric Acid | Benzene (B151609), Water, Ethanol | Steam distillation, cooling | Methylhydrazine Sulfate | orgsyn.org |

This table is interactive. Click on the headers to sort.

Achieving high purity is critical for research applications. The optimization of the sulfate salt synthesis focuses on the purity of the starting materials and the crystallization process.

Purity of the Precursor: The synthesis must begin with highly pure N-Methyl-N-phenylhydrazine. The free base is typically purified by vacuum distillation immediately before use to remove any oxidation products or residual solvents. orgsyn.org

Controlled Crystallization: The precipitation of the sulfate salt should be controlled to ensure the formation of well-defined crystals, which are less likely to occlude impurities. This can be achieved by slow addition of the sulfuric acid solution and maintaining a consistent, low temperature.

Washing and Drying: After filtration, the crystalline product must be washed to remove any unreacted starting materials or excess acid. Based on procedures for similar salts, washing with a cold solvent in which the salt is insoluble, such as absolute ethanol or diethyl ether, is effective. orgsyn.org The purified salt is then dried under vacuum, often over a desiccant like calcium chloride, to remove all traces of solvent. orgsyn.org

Recrystallization: For obtaining the highest purity, recrystallization is the preferred method. A suitable solvent system, likely an alcohol-water mixture, would be used. The crude salt is dissolved in a minimum amount of the hot solvent, and any insoluble impurities are filtered off. orgsyn.org The solution is then allowed to cool slowly, promoting the growth of pure crystals.

Green Chemistry Principles in this compound Synthesis

Evaluating the synthesis of this compound through the lens of green chemistry reveals several areas for potential improvement. Many of the historical and established methods utilize hazardous reagents and generate significant waste streams.

The classic reduction of N-nitrosomethylaniline uses a large excess of zinc dust, a heavy metal, and generates zinc waste that requires proper disposal. orgsyn.org Similarly, the alkylation of phenylhydrazine with methyl iodide involves a highly toxic and volatile reagent. orgsyn.org The use of dimethyl sulfate is also a concern due to its extreme toxicity and carcinogenicity. orgsyn.org

Modern synthetic chemistry aims to address these issues by developing more sustainable protocols. Potential improvements could include:

Catalytic Reduction: Replacing stoichiometric reducing agents like zinc with catalytic hydrogenation methods. This would use a small amount of a recyclable catalyst (e.g., palladium on carbon) and hydrogen gas, with water as the only byproduct.

Greener Alkylating Agents: Exploring the use of less toxic methylating agents, such as dimethyl carbonate, which is considered a greener alternative to methyl halides and dimethyl sulfate.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. Some of the historical routes have modest yields (52-56%), indicating significant byproduct formation. orgsyn.org

Solvent Choice: Replacing hazardous solvents like benzene orgsyn.org or ether orgsyn.org with safer alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether.

By focusing on catalytic methods, safer reagents, and waste minimization, the synthesis can be aligned more closely with the principles of green chemistry, making it more sustainable and environmentally benign.

Solvent-Free Reaction Methodologies

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce pollution, lower costs, and simplify processes by eliminating the need for volatile organic solvents. jscimedcentral.com These methods often utilize techniques like grinding or heating neat reactants, sometimes with the aid of a solid catalyst. mdpi.com

A patented process describes a solvent-free synthesis for methylhydrazine sulfate. google.com This method involves the reaction of benzalazine (B126859) (also referred to as benzylidene azine) with dimethyl sulfate in the absence of a solvent. google.com The reaction is conducted by heating the mixture at temperatures between 80-120 °C, with an optimal range of 90-100 °C, for a duration of 1 to 6 hours. google.com Following the initial reaction, the intermediate product undergoes hydrolysis, neutralization, and dehydration to yield the final this compound. This solvent-free approach is reported to be highly efficient, achieving a product yield of 90% with a purity exceeding 95%. google.com

While the above patent specifically targets a sulfate product, the broader field of hydrazine synthesis has seen significant advances in solvent-free techniques. Research has demonstrated that the condensation of hydrazines with aldehydes can be effectively carried out by grinding the reactants in a mortar and pestle, often with a reusable solid acid catalyst like fly-ash-H₂SO₄. jscimedcentral.com These mechanochemical methods are energy-efficient, reduce reaction times, and allow for a simple work-up, often involving just filtration to isolate the product. jscimedcentral.commdpi.com Such approaches highlight a general trend towards developing more environmentally benign and efficient syntheses for substituted hydrazine derivatives. researchgate.net

Interactive Table 1: Solvent-Free Synthesis of Methylhydrazine Sulfate

This table summarizes the conditions reported in patent CN1966486A.

| Parameter | Condition | Reference |

|---|---|---|

| Reactant 1 | Benzalazine (C₆H₅CH=N-N=CHC₆H₅) | google.com |

| Reactant 2 | Dimethyl sulfate ((CH₃)₂SO₄) | google.com |

| Solvent | None (Solvent-free) | google.com |

| Temperature | 80-120 °C (Optimal: 90-100 °C) | google.com |

| Reaction Time | 1-6 hours (Optimal: 2-4 hours) | google.com |

| Reported Yield | 90% | google.com |

| Reported Purity | >95% | google.com |

Atom Economy and Efficiency in Synthetic Protocols

Beyond reaction yield, a key metric for evaluating the "greenness" of a synthetic method is its atom economy. jocpr.com Introduced by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. primescholars.comnih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste. jocpr.com

Classical methods for synthesizing N-Methyl-N-phenylhydrazine often exhibit poor atom economy. For instance, a well-documented procedure involves the reduction of N-nitrosomethylaniline using zinc dust in acetic acid. orgsyn.org While effective, this reaction generates a significant amount of inorganic salt as a byproduct.

The balanced equation for this reduction is: C₇H₈N₂O + Zn + 2CH₃COOH → C₇H₁₀N₂ + Zn(CH₃COO)₂

The atom economy calculation for this traditional method reveals its inherent inefficiency in terms of atom utilization. In contrast, substitution and addition reactions can offer different levels of atom economy. While the exact stoichiometry of the multi-step solvent-free process is not fully detailed, its high reported yield of 90% indicates a high level of reaction efficiency. google.com It is crucial to distinguish between percentage yield, which measures the amount of product obtained versus the theoretical maximum, and atom economy, which measures the efficiency of atom incorporation in the balanced equation. nih.govscranton.edu An ideal process exhibits both high yield and high atom economy.

Interactive Table 2: Atom Economy Calculation for Classical N-Methyl-N-phenylhydrazine Synthesis

This table analyzes the atom economy of the zinc reduction method for the free base, N-Methyl-N-phenylhydrazine. orgsyn.org

| Reactant/Product | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| N-Nitrosomethylaniline | C₇H₈N₂O | 136.15 | Reactant |

| Zinc | Zn | 65.38 | Reactant |

| Acetic Acid | CH₃COOH | 60.05 (x2 = 120.10) | Reactant |

| Total Reactant Mass | 321.63 | ||

| N-Methyl-N-phenylhydrazine | C₇H₁₀N₂ | 122.17 | Desired Product |

| Zinc Acetate | Zn(CH₃COO)₂ | 183.48 | Byproduct |

| Atom Economy (%) = (122.17 / 321.63) * 100 | 38.0% |

Mechanistic Investigations of N Methyl N Phenylhydrazine Sulfate Reactivity

Fundamental Reaction Mechanisms Involving the Hydrazine (B178648) Moiety

The reactivity of N-Methyl-N-phenylhydrazine is largely dictated by the hydrazine group (-NHNH-), which features two interconnected nitrogen atoms, each with a lone pair of electrons.

Nucleophilic Reactivity of Nitrogen Centers

The nitrogen atoms in the hydrazine moiety of N-Methyl-N-phenylhydrazine are nucleophilic, meaning they can donate their lone pair of electrons to form new chemical bonds. This nucleophilicity is a key feature of hydrazines in general. rsc.org The presence of two nitrogen atoms raises the question of which one is more reactive. The nitrogen atom attached to the methyl group (Nα) and the one attached to the phenyl group (Nβ) exhibit different levels of nucleophilicity.

Studies on substituted hydrazines have shown that the environment of the nitrogen atoms significantly impacts their reactivity. The electron-donating nature of the methyl group is believed to increase the electron density and, consequently, the nucleophilicity of the nitrogen it is attached to. mnstate.edu Conversely, the phenyl group can withdraw electron density from the adjacent nitrogen through resonance, making it less nucleophilic. wikipedia.org

Influence of Methyl and Phenyl Substituents on Reaction Pathways

The methyl and phenyl groups attached to the hydrazine core exert significant electronic and steric effects that influence the reaction pathways.

Electronic Effects: The methyl group, being electron-donating, enhances the nucleophilicity of the nitrogen atom it is bonded to (Nα). mnstate.edu In contrast, the phenyl group is generally electron-withdrawing, which decreases the nucleophilicity of the other nitrogen atom (Nβ). wikipedia.org This difference in electron density often directs the course of reactions, favoring the involvement of the more nucleophilic nitrogen.

Steric Effects: The bulky phenyl group can sterically hinder the approach of reactants to the adjacent nitrogen atom (Nβ). This steric hindrance can further favor reactions at the less hindered, methyl-substituted nitrogen (Nα).

The interplay of these electronic and steric factors is crucial in determining the regioselectivity of reactions involving N-Methyl-N-phenylhydrazine.

Role as a Reagent in Carbonyl Condensations

N-Methyl-N-phenylhydrazine, like other hydrazine derivatives, readily reacts with carbonyl compounds (aldehydes and ketones) in what are known as condensation reactions. nih.govyoutube.com

Formation of Hydrazones

The reaction between N-Methyl-N-phenylhydrazine and a carbonyl compound leads to the formation of a hydrazone. nih.govlibretexts.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. youtube.comncert.nic.in The initial addition is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. youtube.com

The general mechanism for hydrazone formation is as follows:

Protonation of the carbonyl oxygen by an acid catalyst increases the electrophilicity of the carbonyl carbon.

The nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon, leading to a tetrahedral intermediate.

A proton transfer occurs from the nitrogen to the oxygen.

Elimination of a water molecule results in the formation of the hydrazone.

Hydrazones are stable compounds with various applications in organic synthesis, including the well-known Fischer indole (B1671886) synthesis. wikipedia.org

Regioselectivity and Stereoselectivity in Hydrazone Formation

Regioselectivity: In the case of N-Methyl-N-phenylhydrazine, the two nitrogen atoms are not equivalent. The nitrogen attached to the methyl group is generally more nucleophilic and less sterically hindered than the nitrogen attached to the phenyl group. mnstate.eduwikipedia.org Consequently, the reaction with a carbonyl compound is expected to occur preferentially at the Nα-methylated nitrogen, leading to a specific regioisomer of the hydrazone. Studies on similar substituted hydrazines support the idea that the less hindered and more basic nitrogen atom is the primary site of reaction. ias.ac.in

Stereoselectivity: When the carbonyl compound is unsymmetrical, the resulting hydrazone can exist as stereoisomers (E/Z isomers) due to the C=N double bond. The stereochemical outcome of the reaction can be influenced by the steric bulk of the substituents on both the hydrazine and the carbonyl compound. khanacademy.org Generally, the thermodynamically more stable isomer, which minimizes steric repulsion, is favored.

Participation in Cyclization Reactions

Hydrazones derived from N-Methyl-N-phenylhydrazine are valuable intermediates in the synthesis of various heterocyclic compounds through cyclization reactions. uii.ac.idrsc.org A prominent example is the Fischer indole synthesis, where a phenylhydrazone is treated with an acid catalyst to produce an indole ring system. wikipedia.org

In the context of N-Methyl-N-phenylhydrazine, the resulting N-methyl-N-phenylhydrazone can undergo cyclization under appropriate conditions. For instance, reaction with a suitable carbonyl compound can lead to the formation of pyrazole (B372694) derivatives. The mechanism of these cyclizations often involves an intramolecular electrophilic attack or a pericyclic reaction, ultimately leading to the formation of a stable heterocyclic ring. The specific reaction conditions and the nature of the substrates determine the final product. ias.ac.incdnsciencepub.com

Fischer Indole Synthesis with N-Methyl-N-phenylhydrazine Sulfate (B86663)

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system, discovered by Emil Fischer in 1883. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde. byjus.comtestbook.com The use of N-Methyl-N-phenylhydrazine introduces a methyl group onto one of the hydrazine nitrogen atoms, which has significant mechanistic implications.

The reaction commences with the condensation of N-Methyl-N-phenylhydrazine with a carbonyl compound to form the corresponding N-methyl-N-phenylhydrazone. This hydrazone, under acidic conditions (using Brønsted acids like H₂SO₄ or Lewis acids like ZnCl₂), tautomerizes to its enamine form. wikipedia.orgnih.gov This step is crucial as it sets the stage for the key bond-forming event. The protonated enamine then undergoes an irreversible nih.govnih.gov-sigmatropic rearrangement, a characteristic feature of the Fischer indole synthesis, which results in the cleavage of the weak N-N bond and the formation of a new C-C bond. wikipedia.orgbyjus.comjk-sci.com This rearrangement leads to a di-imine intermediate. Subsequent intramolecular cyclization and the elimination of an amine lead to the final indole product.

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine (B124118) is incorporated into the resulting indole ring. wikipedia.orgnih.gov In the case of N'-methyl substituted hydrazines, such as N-Methyl-N-phenylhydrazine, the reaction with an unsymmetrical ketone can lead to two regioisomeric indoles, with the selectivity depending on factors like the acidity of the medium and steric effects. byjus.com Studies using N'-methyl-2,6-dialkylphenylhydrazines have been instrumental in probing the mechanism, suggesting the formation of a dienone-imine intermediate that cyclizes and eliminates an amine to form the tetrahydrocarbazole product. cdnsciencepub.comcdnsciencepub.com For instance, the reaction of N'-methyl-2,6-dimethylphenylhydrazine hydrochloride with cyclohexanone (B45756) yields 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole along with ammonium (B1175870) chloride, supporting the proposed mechanistic pathway. cdnsciencepub.comcdnsciencepub.com

Table 1: Key Mechanistic Steps in the Fischer Indole Synthesis

| Step | Description | Intermediate |

| 1 | Condensation | N-Methyl-N-phenylhydrazone |

| 2 | Tautomerization | Enehydrazine |

| 3 | nih.govnih.gov-Sigmatropic Rearrangement | Di-imine |

| 4 | Cyclization | Aminoindoline derivative |

| 5 | Elimination & Aromatization | Indole |

Pyrazole Derivatives Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.govresearchgate.net A primary and highly effective method for synthesizing the pyrazole core is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.govresearchgate.netyoutube.com

The reaction of N-Methyl-N-phenylhydrazine with a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester, proceeds through a cyclocondensation mechanism. The initial step involves the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting cyclic intermediate, a pyrazoline derivative, then undergoes dehydration to yield the aromatic pyrazole ring. nih.govresearchgate.net

When a non-symmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two regioisomeric pyrazoles. The regioselectivity is a complex issue influenced by the substitution on the hydrazine, the nature of the dicarbonyl compound, and the reaction conditions. nih.govresearchgate.net Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon first. In N-Methyl-N-phenylhydrazine, the phenyl-substituted nitrogen is less nucleophilic due to resonance delocalization, making the methyl-substituted nitrogen the more likely initial point of attack. The reaction conditions, such as the use of acid or base catalysis, can significantly influence the reaction pathway and the final product ratio. nih.gov For example, nano-ZnO has been used as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles from phenylhydrazine and ethyl acetoacetate, highlighting the role of catalysts in improving reaction outcomes. nih.govmdpi.com

Table 2: Synthesis of Pyrazoles from Hydrazines and Dicarbonyls

| Hydrazine | Dicarbonyl Compound | Catalyst/Conditions | Product Type |

| Phenylhydrazine | Ethyl Acetoacetate | Nano-ZnO, controlled | 1,3,5-substituted pyrazole nih.govmdpi.com |

| Arylhydrazine | 4,4,4-trifluoro-1-arylbutan-1,3-diketone | N,N-dimethylacetamide, acid | Regioisomeric 1-aryl-pyrazoles nih.gov |

| Hydrazine Hydrate (B1144303) | Diacetylene ketones | Ethanol (B145695) | Single regioisomer pyrazole nih.gov |

| Methylhydrazine | Push-pull alkenes | Solvent-free | Mixture of N-methyl pyrazole isomers nih.gov |

Other Heterocyclic Ring Formation Pathways

Beyond the well-established synthesis of indoles and pyrazoles, N-Methyl-N-phenylhydrazine sulfate serves as a precursor for other important heterocyclic systems.

Pyridazine (B1198779) Synthesis : Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. wikipedia.org They are found in various biologically active compounds. wikipedia.orgnih.gov A common synthetic route to the pyridazine ring involves the condensation of a hydrazine with a 1,4-dicarbonyl compound, such as a γ-diketone, or a γ-ketoacid. wikipedia.org The mechanism is analogous to pyrazole formation, involving sequential condensation and cyclization, followed by dehydration to form the aromatic pyridazine ring. The reaction of N-Methyl-N-phenylhydrazine would lead to an N-substituted pyridazinium salt.

1,2,4-Triazole Synthesis : 1,2,4-Triazoles are five-membered rings with three nitrogen atoms. organic-chemistry.orgresearchgate.net They can be synthesized from hydrazines through several pathways. A straightforward, catalyst-free method involves the reaction of a hydrazine with formamide (B127407) under microwave irradiation. organic-chemistry.org Another approach is the multicomponent reaction of aryl hydrazines, a formaldehyde (B43269) source, and an ammonia (B1221849) source, which can be performed electrochemically. organic-chemistry.org Furthermore, 1,5-disubstituted-1,2,4-triazoles can be prepared under mild conditions by reacting amidine reagents with hydrazine hydrochloride salts. organic-chemistry.org

Oxidative Transformations and Radical Intermediates

The reactivity of N-Methyl-N-phenylhydrazine is not limited to condensation reactions. It can also undergo oxidative transformations, leading to the formation of reactive radical and diazenium (B1233697) intermediates.

Aryl hydrazines are effective precursors for the generation of aryl radicals under oxidative conditions. nih.gov A mild and efficient method involves the reaction of an aryl hydrazine with catalytic amounts of molecular iodine in the open air. nih.govacs.org This process is believed to proceed through the formation of an aryldiazene (Ar-N=NH) intermediate. This intermediate is unstable and readily loses a molecule of dinitrogen (N₂) to generate the corresponding aryl radical.

These in situ generated aryl radicals are highly reactive and can be trapped by various substrates. For example, they have been successfully used for the arylation of substituted 1,4-naphthoquinones, affording a range of 2-arylated-1,4-naphthoquinone derivatives in moderate to excellent yields. nih.govacs.org This metal- and base-free method provides a valuable tool for forming C-C bonds. acs.org

Electrochemical studies have provided significant insight into the oxidative pathways of hydrazine derivatives. utexas.edupnu.ac.ir The electrooxidation of 1,1-disubstituted hydrazines, such as 1,1-dimethylhydrazine (B165182) (an analogue of N-Methyl-N-phenylhydrazine), at a platinum electrode has been shown to proceed via an initial two-electron oxidation. utexas.edu This step involves the cleavage of N-H bonds and results in the formation of a 1,1-disubstituted diazenium ion, [(CH₃)(C₆H₅)N=NH]⁺.

This diazenium intermediate is often unstable and can undergo further chemical reactions. utexas.edu In metabolic pathways, arylhydrazines are known to be metabolized to arenediazonium ions, which are considered precursors to aryl radicals. nih.gov The formation of these radicals is implicated in the genotoxicity of some arylhydrazines, as they can lead to the formation of DNA adducts. nih.gov The reactivity of the diazenium and subsequently formed radical intermediates is a key aspect of the broader chemistry and biological activity of arylhydrazines.

Catalytic Applications and Mechanistic Insights

While this compound is primarily employed as a stoichiometric reagent, its study provides crucial mechanistic insights into various transformations, some of which are part of catalytic cycles. For instance, while the Fischer indole synthesis itself is not a catalytic reaction with respect to the hydrazine, understanding its mechanism has led to the development of catalytic variants, such as the Buchwald modification which uses a palladium catalyst to couple aryl bromides and hydrazones. wikipedia.org

Studies on the reactivity of N-Methyl-N-phenylhydrazine and its analogues have been pivotal in elucidating reaction mechanisms. The use of N'-methyl-2,6-dialkylphenylhydrazines provided strong evidence for the dienone-imine intermediate in the Fischer indole synthesis, a cornerstone of our current understanding of this reaction. cdnsciencepub.comcdnsciencepub.com Similarly, investigations into the regioselectivity of pyrazole formation from unsymmetrical diketones and substituted hydrazines have deepened our knowledge of the factors controlling these complex cyclocondensations. nih.govresearchgate.net The subtle electronic and steric effects introduced by the N-methyl and N-phenyl groups on the hydrazine moiety allow for a finer probing of reaction pathways, transition states, and intermediate stabilities, thereby offering valuable insights that guide the design of new synthetic methods.

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination, stands as a powerful method for forming aryl-nitrogen bonds. nih.gov When employing this compound, the reaction facilitates the synthesis of N-aryl-N'-methyl-N'-phenylhydrazines, which are valuable intermediates in the preparation of various nitrogen-containing heterocyclic compounds. acs.org

The generally accepted catalytic cycle for this transformation involves three primary steps, as depicted in Figure 1: uwindsor.ca

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent Palladium(0) complex, which is typically generated in situ. rsc.orgyoutube.com This step forms a Pd(II) intermediate, an arylpalladium(II) halide complex. nih.gov The reactivity of the aryl halide generally follows the order I > Br > Cl > OTf.

Deprotonation/Amine Coordination and Transmetalation: The N-Methyl-N-phenylhydrazine, liberated from its sulfate salt by a base, coordinates to the Pd(II) center. Subsequent deprotonation of the coordinated hydrazine by the base generates a palladium hydrazido complex. nih.govthieme-connect.de The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium hydroxide (B78521) (KOH) are commonly used. nih.gov Mechanistic studies have revealed that the deprotonation of the bound hydrazine can be the rate-limiting step of the entire catalytic process. thieme-connect.de

Reductive Elimination: The final step is the reductive elimination from the palladium hydrazido complex. nih.gov This C-N bond-forming step yields the desired N-aryl-N'-methyl-N'-phenylhydrazine product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. acs.orgresearchgate.net The steric and electronic properties of the ancillary ligands on the palladium center play a crucial role in promoting this step. acs.org

The reaction is sensitive to the nature of the reactants and catalyst components. For instance, the monoarylation of hydrazine is often challenging to achieve selectively, but the use of a substituted hydrazine like N-Methyl-N-phenylhydrazine can mitigate the formation of diarylated byproducts. nih.gov

Other Metal-Catalyzed Processes Utilizing Arylhydrazines

While palladium catalysts are predominant, other transition metals can also facilitate reactions involving arylhydrazines. These alternative methods can offer different reactivity, selectivity, or be more cost-effective.

Copper-Catalyzed Reactions: Copper-catalyzed C-N cross-coupling, known as the Ullmann condensation, represents one of the earliest methods for forming aryl-nitrogen bonds. While traditional Ullmann conditions require harsh reaction temperatures, modern protocols using various copper(I) and copper(II) sources with appropriate ligands allow the coupling of aryl halides with N-containing nucleophiles, including arylhydrazines, under milder conditions. The mechanism is believed to differ from the Pd-catalyzed cycle and may involve a copper(I)/copper(III) cycle or a radical pathway. scispace.com For example, copper(II)-catalyzed C-H amidation of a 2-phenylpyridine (B120327) with a nitrogen nucleophile is thought to proceed via ligand exchange followed by a one-electron transfer process. scispace.com

Nickel-Catalyzed Reactions: Nickel catalysts are gaining attention as a more earth-abundant and economical alternative to palladium for cross-coupling reactions. youtube.com Nickel complexes can catalyze C-N bond formation between aryl halides and various amines. Although less developed than palladium systems, nickel catalysis has shown promise, particularly for coupling with aryl chlorides, which are often less reactive in palladium catalysis. uwindsor.ca The mechanistic pathways can be complex, potentially involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. youtube.com

The data below summarizes findings for the monoarylation of hydrazine, which provides a model for the reactivity of substituted hydrazines.

| Catalyst System | Aryl Halide | Base | Yield (%) | Reference |

| Pd[P(o-tolyl)₃]₂ / CyPF-tBu | 4-Chlorotoluene | KOH | 90 | nih.gov |

| Pd[P(o-tolyl)₃]₂ / CyPF-tBu | 4-Chlorobromobenzene | KOH | 95 | nih.gov |

| Pd[P(o-tolyl)₃]₂ / CyPF-tBu | 4-Chloroanisole | NaOtBu | 84 | nih.gov |

Ligand Design and Catalyst Optimization for this compound Reactions

The success of metal-catalyzed cross-coupling reactions involving this compound is intimately linked to the design and selection of the ligand coordinated to the metal center. scholaris.cascholaris.ca The ligand influences catalyst stability, activity, and selectivity by modulating the steric and electronic environment of the metal. acs.orgnih.gov

Key Roles of Ligands:

Promoting Oxidative Addition: Electron-rich ligands enhance the electron density on the Pd(0) center, facilitating its oxidative addition to the aryl halide. nih.gov

Facilitating Reductive Elimination: Sterically bulky ligands are thought to accelerate the rate of reductive elimination, which is often the product-forming step. acs.orgnih.gov This bulk can also help prevent the formation of stable, off-cycle catalyst species.

Enhancing Catalyst Stability: Bidentate (two-coordination-point) ligands, such as ferrocene-based phosphines (e.g., Josiphos) or biarylphosphines (e.g., XPhos, RuPhos), can form more stable complexes than monodentate ligands, preventing catalyst decomposition and leading to higher turnover numbers. acs.orgnih.govresearchgate.net

The development of specialized ligands has been instrumental in expanding the scope of C-N coupling reactions to include challenging substrates like hydrazines. acs.org For example, the development of the morpholine-based ligand Mor-DalPhos was crucial for the first successful direct coupling of hydrazine with aryl halides. acs.org Similarly, catalyst systems based on ligands like BrettPhos and RuPhos have demonstrated broad applicability and high functional group tolerance in C-N cross-coupling. rsc.org

Kinetic studies have shown that small changes in ligand structure can significantly impact catalyst reactivity and selectivity, underscoring the importance of tailoring the ligand to the specific reaction. acs.org

| Ligand | Ligand Type | Key Features | Application | Reference |

| Mor-DalPhos | Bidentate Phosphine | Sterically demanding, electron-rich | Selective monoarylation of hydrazine | acs.org |

| CyPF-tBu (Josiphos) | Bidentate Ferrocenyl Phosphine | Sterically demanding, rigid backbone | High turnover numbers for primary amines and hydrazine | nih.gov |

| RuPhos / BrettPhos | Biaryl Monophosphine | Bulky, electron-rich | Wide scope for C-N coupling with high functional group tolerance | researchgate.netrsc.org |

| XPhos | Biaryl Monophosphine | Bulky, electron-rich | General C-N coupling reactions | researchgate.net |

Optimization often involves screening a variety of ligands, bases, solvents, and temperatures to find the ideal conditions for a specific substrate combination involving this compound. scholaris.ca

Advanced Analytical and Spectroscopic Characterization of N Methyl N Phenylhydrazine Sulfate and Its Reaction Products

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. These vibrations are unique to the specific bonds and functional groups present, offering a molecular fingerprint that is invaluable for structural confirmation and analysis.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides critical information about the functional groups present.

For N-Methyl-N-phenylhydrazine sulfate (B86663), the FT-IR spectrum is expected to display characteristic absorption bands. The presence of the sulfate counter-ion would introduce strong, broad absorption bands corresponding to S=O stretching vibrations, typically in the 1100-1200 cm⁻¹ region. The N-H stretching vibrations of the hydrazinium (B103819) ion would appear as broad bands in the high-frequency region, generally between 3100 and 3300 cm⁻¹. Aromatic C-H stretching is anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring typically appear in the 1450-1600 cm⁻¹ range.

In the analysis of reaction products, FT-IR is essential for identifying the transformation of functional groups. For instance, in the synthesis of thiourea (B124793) derivatives from 1-methyl-1-phenylhydrazine (B1203642), the formation of the product is confirmed by the appearance of characteristic bands. mdpi.com For example, the product 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea shows a prominent C=S stretching vibration around 1256 cm⁻¹ and a C-N stretch at 1485 cm⁻¹, alongside N-H stretching at 3266 cm⁻¹. mdpi.com Similarly, in the formation of hydrazones, a key indicator is the appearance of a C=N stretching band, often observed around 1600 cm⁻¹.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 1-methyl-1-phenylhydrazine, the free base, distinct signals are observed for the methyl, N-H, and phenyl protons. scispace.com Upon formation of the sulfate salt, these chemical shifts would be altered. The protonation of the nitrogen atom leads to a deshielding effect, causing a downfield shift for the protons on the nitrogen and adjacent carbons. The N-H proton signal would likely become broader and shift significantly downfield due to its increased acidity and exchange with trace amounts of water.

¹H NMR is critical for characterizing reaction products. For example, in the synthesis of 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, the spectrum clearly shows two broad singlets for the two different N-H protons, signals for the N-methyl group, the aryl-methyl group, and distinct multiplets for the protons on the two different phenyl rings, confirming the structure of the product. mdpi.com

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 1-Methyl-1-phenylhydrazine and a Representative Reaction Product

| Compound | Solvent | N-CH₃ | N-H | Aromatic-H | Other |

|---|---|---|---|---|---|

| 1-Methyl-1-phenylhydrazine scispace.com | CDCl₃ | 3.24 (s, 3H) | 5.97 (br s, 1H) | 6.72 (d, 2H), 6.83-6.92 (m, 1H), 7.24 (dd, 2H) | - |

| 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea mdpi.com | CDCl₃ | 3.21 (s, 3H) | 8.78 (s, br, 1H), 7.69 (s, br, 1H) | 7.41 (d, 2H), 7.36-7.32 (m, 2H), 7.15 (d, 2H), 7.05-7.00 (m, 3H) | 2.32 (s, 3H, Ar-CH₃) |

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. The spectrum for 1-methyl-1-phenylhydrazine shows a signal for the methyl carbon and four signals for the phenyl carbons (ipso, ortho, meta, and para) due to symmetry. scispace.com

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 1-Methyl-1-phenylhydrazine and a Representative Reaction Product

| Compound | Solvent | N-CH₃ | Aromatic-C | Other |

|---|---|---|---|---|

| 1-Methyl-1-phenylhydrazine scispace.com | CDCl₃ | 37.5 | 112.8, 120.8, 129.3, 147.8 | - |

| 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea mdpi.com | CDCl₃ | 41.8 | 148.9, 136.1, 135.0, 129.5, 129.3, 124.7, 122.4, 114.8 | 180.2 (C=S), 21.0 (Ar-CH₃) |

The Attached Proton Test (APT) is a ¹³C NMR experiment that provides information about the number of protons attached to each carbon. huji.ac.ilceitec.cz It differentiates carbon signals based on their multiplicity, typically showing CH and CH₃ signals with opposite phase to C and CH₂ signals. aiinmr.commagritek.com For N-Methyl-N-phenylhydrazine, an APT experiment would show the N-CH₃ carbon and the four aromatic CH carbons as positive signals (or negative, depending on the phasing convention), while the ipso-carbon (the carbon attached to the nitrogen) would appear as a negative signal (or positive). This allows for unambiguous assignment of carbon types, which is especially useful in complex reaction products where signals may overlap.

While N-Methyl-N-phenylhydrazine sulfate itself is achiral, it is a key reagent in reactions that generate complex, chiral molecules with multiple stereocenters, such as in Fischer indole (B1671886) syntheses to form alkaloids or propellane derivatives. beilstein-journals.orguni-konstanz.de Determining the relative and absolute stereochemistry of these products is a significant challenge that requires advanced NMR techniques.

2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, establishing which protons are adjacent to each other in the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached, providing a direct ¹H-¹³C one-bond correlation map.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, especially around quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR methods for determining relative stereochemistry. They detect correlations between protons that are close in space, regardless of whether they are connected through bonds. The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing definitive information about which groups are on the same or opposite faces of a ring or molecule. rsc.org

By combining these advanced 2D NMR experiments, chemists can systematically map the constitution and elucidate the three-dimensional structure of complex reaction products derived from N-Methyl-N-phenylhydrazine. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, which includes Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission techniques, provides valuable insights into the electronic structure of molecules and is a powerful tool for monitoring chemical reactions and characterizing the photophysical properties of newly formed compounds.

UV-Vis spectroscopy is a cornerstone technique for real-time monitoring of reactions involving aromatic hydrazines. The formation of conjugated systems during a reaction leads to characteristic changes in the UV-Vis absorption spectrum, allowing for the tracking of reactant consumption and product formation.

Many hydrazine (B178648) derivatives, especially the parent compounds, lack strong chromophores, making their direct detection challenging. A common strategy to overcome this is derivatization, often with aromatic aldehydes. This reaction introduces a chromophore into the molecule, shifting the maximum absorption wavelength (λmax) to a region with less interference from the sample matrix and significantly enhancing detection sensitivity. researchgate.net For instance, the reaction of a hydrazine with an aldehyde to form a hydrazone creates a new, highly conjugated system that absorbs strongly in the UV-Vis region. This principle is fundamental to the quantitative analysis of hydrazine species.

The formation of intermediates and their subsequent conversion to products can be monitored by observing the appearance and disappearance of specific absorption bands. For example, studies on the photochemical isomerization of hydrazide-hydrazone derivatives reveal distinct UV-Vis spectral changes as the E-isomer converts to the Z-isomer upon irradiation with UV light. rsc.orgresearchgate.net This demonstrates the utility of UV-Vis spectroscopy in tracking structural changes and the formation of different product isomers in real-time.

Table 1: Illustrative UV-Vis Spectral Data for Hydrazone Derivatives This table presents data for model compounds to illustrate the analytical principles, as specific data for this compound reaction products is not readily available in published literature.

The reaction of N-Methyl-N-phenylhydrazine can lead to the formation of novel compounds with interesting photophysical properties, such as fluorescence. The study of these properties is crucial for understanding the electronic behavior of the derivatives and for potential applications in materials science and sensing.

Hydrazide-hydrazone derivatives, for example, have been shown to act as molecular switches. rsc.org In a study of pyridine-conjugated hydrazide-hydrazones, it was found that the initial E-isomer was non-fluorescent. However, upon irradiation with 365 nm light, it underwent photoisomerization to the Z-isomer, which exhibited strong fluorescence. rsc.orgresearchgate.net This "turn-on" fluorescence is attributed to the formation of an additional intramolecular hydrogen bond in the Z-isomer, which restricts molecular motion and enhances radiative decay. rsc.org

The emission properties are highly dependent on the molecular structure. Phenylhydrazones have been reported to exhibit emission wavelengths in the range of 438 to 482 nm, with the specific wavelength being determined by the molecular backbone. researchgate.net The investigation of such properties in derivatives of N-Methyl-N-phenylhydrazine could reveal new fluorescent materials.

Table 2: Example Photophysical Properties of Hydrazone Derivatives This table presents data for model compounds to illustrate the analytical principles.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for the unambiguous identification of chemical compounds. It provides precise molecular weight information and structural details through the analysis of fragmentation patterns.

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. Due to the high polarity and low volatility of many hydrazines, direct analysis is often problematic. researchgate.net Therefore, derivatization is a key step to convert them into more volatile and thermally stable analogues suitable for GC separation.

A well-established method for the trace analysis of methylhydrazine involves derivatization with acetone (B3395972). researchgate.netnih.gov This reaction forms acetone methylhydrazone, a more volatile and less polar compound that can be readily separated and detected by GC-MS. This approach eliminates the need for complex post-derivatization cleanup. researchgate.netnih.gov Using selected ion monitoring (SIM) mode, the mass spectrometer can be set to detect a specific, characteristic ion of the derivative (e.g., m/z 86 for acetone methylhydrazone), providing excellent sensitivity and selectivity for trace-level detection. researchgate.netnih.gov

Table 3: GC-MS Parameters for the Analysis of Methylhydrazine (as Acetone Methylhydrazone) This table is based on methods developed for methylhydrazine, a close structural analog of the methylhydrazine moiety in the target compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule and its fragments, making it an incredibly powerful tool for identifying unknown reaction products and impurities.

In the context of N-Methyl-N-phenylhydrazine reactions, HRMS can be used to analyze derivatives and products without the need for authentic reference standards, which are often unavailable for novel compounds. For example, in studies of carbonyl compounds derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), a related hydrazine, HRMS is used to confirm the molecular formula of both the parent ion and its fragments. nih.gov The fragmentation patterns observed in HRMS experiments provide deep structural insights. For instance, the cleavage of the N-N bond in DNPH derivatives results in a characteristic neutral loss that can be used as a marker for this class of compounds. nih.gov Similar strategies could be developed for reaction products of N-Methyl-N-phenylhydrazine, using precise mass measurements to identify characteristic fragmentation pathways and confirm the structures of novel products.

Chromatographic Separation Techniques

Chromatography is the primary method for separating the individual components of a complex mixture, which is essential before identification and quantification by a detector. The choice of chromatographic technique depends on the physicochemical properties of the analytes.

For hydrazine compounds, chromatographic separation presents challenges. Direct analysis by reversed-phase high-performance liquid chromatography (RP-HPLC), a very common technique, is often hampered by poor peak shape. researchgate.net The polar nature of hydrazines can lead to strong interactions with residual silanol (B1196071) groups on the silica-based stationary phase, resulting in broad and tailing peaks, which compromises separation efficiency and sensitivity. researchgate.net

To address this, derivatization is the most widely employed strategy. As in spectroscopy and GC-MS, converting hydrazines into less polar, more hydrophobic derivatives via reaction with agents like aromatic aldehydes is highly effective. researchgate.net This pre-column derivatization not only improves chromatographic behavior on reversed-phase columns but also enhances UV detectability. researchgate.netresearchgate.net

Gas chromatography (GC) is also a viable option, but almost always requires derivatization to increase the volatility of the hydrazine analytes, as discussed in section 4.4.1. researchgate.net For purification purposes, traditional column chromatography on silica (B1680970) gel can be used, although care must be taken as silica is polar and can strongly retain polar compounds like hydrazine. reddit.com

Table 4: Summary of Chromatographic Approaches for Hydrazine Analysis

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. It is extensively used to determine the purity of the compound and to monitor the progress of reactions in which it is a reactant or product. While specific, validated methods for this compound are not abundantly available in public literature, established methods for closely related phenylhydrazine (B124118) compounds provide a strong basis for its analysis.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of hydrazine derivatives. In this technique, a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 or a phenyl-bonded silica gel column would be suitable stationary phases. The inclusion of a phenyl column can offer alternative selectivity due to π-π interactions with the aromatic ring of the analyte.

A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The buffer is used to control the pH and ensure the consistent ionization state of the analyte, which is critical for reproducible retention times. For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are preferred over non-volatile ones like phosphoric acid. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of the main compound from its impurities.

To enhance the sensitivity and specificity of detection, especially for trace-level impurities, pre-column derivatization can be employed. This involves reacting the hydrazine functional group with a derivatizing agent to form a product with a strong chromophore, making it more easily detectable by a UV-Vis detector. For instance, aldehydes like 4-nitrobenzaldehyde (B150856) can react with hydrazines to yield derivatives that absorb at longer wavelengths, shifting them away from potential interferences from the sample matrix. sielc.com

The purity of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Reaction monitoring is achieved by injecting aliquots of the reaction mixture at different time intervals and observing the decrease in the peak area of the starting material and the increase in the peak area of the product(s).

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition 1: Purity Assay | Condition 2: Reaction Monitoring |

| Stationary Phase | Phenyl Bonded Silica Gel (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | A: 0.01 M Phosphate Buffer (pH 3.0)B: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution | Gradient: 20% B to 80% B over 20 min | Gradient: 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Column Temperature | 30 °C | 35 °C |

| Detector | UV-Vis at 240 nm | Diode Array Detector (DAD) at 210-400 nm |

| Injection Volume | 10 µL | 5 µL |

This table presents hypothetical yet scientifically plausible HPLC conditions extrapolated from methods for similar compounds.

Gas Chromatography (GC) for Volatile Compounds

Gas Chromatography (GC) is a premier analytical technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself is a salt and thus non-volatile, GC is highly valuable for the analysis of volatile starting materials, impurities, or reaction byproducts. It can also be used to analyze N-Methyl-N-phenylhydrazine after a suitable derivatization step to convert it into a more volatile and thermally stable compound.

Direct analysis of underivatized hydrazines by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. Therefore, derivatization is a common strategy. Silylation is a widely used derivatization technique where active hydrogens, such as those in the hydrazine moiety, are replaced by a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.

The choice of GC column is critical for achieving good separation. A mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, is often a good starting point for the analysis of derivatized hydrazines. The temperature program of the GC oven is optimized to ensure the separation of all volatile components within a reasonable time frame. A flame ionization detector (FID) is commonly used for the detection of hydrocarbon-containing compounds, while a mass spectrometer (MS) detector provides definitive identification of the separated components based on their mass spectra.

For the analysis of volatile reaction products, headspace GC can be a particularly useful technique. In this method, the sample is heated in a sealed vial, and the vapor phase (headspace) above the sample is injected into the GC. This is an effective way to analyze for volatile organic compounds in a complex, non-volatile matrix without extensive sample preparation.

Table 2: Representative GC Parameters for the Analysis of Volatile Derivatives or Byproducts of N-Methyl-N-phenylhydrazine

| Parameter | Condition 1: Derivatized N-Methyl-N-phenylhydrazine | Condition 2: Volatile Byproduct Analysis |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | None (Headspace) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.32 mm, 1.0 µm) |

| Carrier Gas | Helium | Helium |

| Inlet Temperature | 250 °C | 220 °C |

| Oven Program | 100 °C (2 min hold), ramp to 280 °C at 10 °C/min | 50 °C (5 min hold), ramp to 250 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C (Transfer Line) | 280 °C |

This table outlines hypothetical yet scientifically sound GC conditions for the analysis of volatile compounds related to N-Methyl-N-phenylhydrazine.

Theoretical and Computational Chemistry of N Methyl N Phenylhydrazine Sulfate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to yield information about the molecule's geometry, energy, and the distribution of its electrons. For a salt like N-Methyl-N-phenylhydrazine sulfate (B86663), calculations are typically performed on the N-Methyl-N-phenylhydrazinium cation, with the sulfate anion's effect being modeled implicitly through a solvent continuum model or explicitly by including it in the calculation.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. imist.ma Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system based on its electron density.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement, known as its equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. For hydrazine (B178648) derivatives, DFT methods, particularly using hybrid functionals like B3LYP, have proven reliable for predicting structural parameters. imist.maresearchgate.net The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Electronic Properties: Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's behavior. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, atomic hybridization, and intramolecular interactions, such as hyperconjugation, which contributes to molecular stability.

Below is an illustrative table of the types of electronic properties that can be calculated for the N-Methyl-N-phenylhydrazinium cation using DFT.

| Property | Typical Calculated Value (Illustrative) | Description |

| Total Energy | -439.8 Hartree | The total electronic energy of the optimized molecular structure at 0 Kelvin. |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | The energy difference between HOMO and LUMO, indicating chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 Debye | A measure of the overall polarity of the molecule resulting from its charge distribution. |

| NBO Charge on N(α) | -0.55 e | The calculated partial charge on the nitrogen atom bonded to the phenyl group. |

| NBO Charge on N(β) | -0.62 e | The calculated partial charge on the nitrogen atom bonded to the methyl group. |

Note: The values in this table are illustrative examples based on typical calculations for similar organic molecules and are not derived from a specific study on N-Methyl-N-phenylhydrazine sulfate.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. The simplest ab initio method is Hartree-Fock (HF) theory, which provides a good first approximation but neglects the instantaneous repulsion between electrons, a phenomenon known as electron correlation.

To achieve higher accuracy, post-Hartree-Fock methods are employed to account for electron correlation, which is crucial for accurately describing bond energies and reaction barriers. chimia.ch Common methods include:

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest and most common methods to include electron correlation, offering a significant improvement over HF theory. nih.gov

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies, though they are computationally very demanding. purdue.edu

These high-level methods are often used to benchmark the results obtained from more cost-effective DFT calculations or to investigate systems where DFT may not be sufficiently accurate. mdpi.com

Reactivity Analysis through Computational Methods

Computational methods are powerful tools for analyzing the reactivity of molecules, allowing for the detailed exploration of how chemical reactions occur.

A Potential Energy Surface (PES) is a multidimensional plot that describes the potential energy of a system as a function of its geometric parameters, such as bond lengths and angles. libretexts.orglibretexts.org For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants, intermediates, and products) and mountain passes corresponding to transition states. libretexts.orgsciepub.com

By mapping the PES, chemists can identify the most favorable reaction pathway, known as the Minimum Energy Path (MEP). sciepub.com This path connects reactants to products via the lowest possible energy barrier. Computational algorithms can trace this path to reveal the step-by-step geometric changes that occur during a reaction, providing a detailed "movie" of the chemical transformation. u-szeged.huresearchgate.net

A transition state (TS) is the point of maximum energy along the minimum energy pathway of a reaction. libretexts.org It represents the "point of no return" that separates reactants from products. Computationally, a transition state is characterized as a first-order saddle point on the PES, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate.

Locating the precise geometry and energy of a transition state is a key goal of computational reactivity studies. Once the TS is found, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. acs.orgresearchgate.net This value is critical for determining the rate of a chemical reaction, as a higher activation energy corresponds to a slower reaction.

| Reaction Step (Illustrative) | Reactants | Transition State (TS) | Products | Activation Energy (Ea) (kcal/mol) |

| H-abstraction from N-H bond by •OH radical | C₆H₅(CH₃)N-NH₂ + •OH | [C₆H₅(CH₃)N-NH•••H•••OH]‡ | C₆H₅(CH₃)N-NH• + H₂O | 5.8 |

| N-N bond cleavage | C₆H₅(CH₃)N-NH₂ | [C₆H₅(CH₃)N•••NH₂]‡ | C₆H₅(CH₃)N• + •NH₂ | 51.1 |

| Oxidation by Ozone (H-abstraction from NH₂) | C₆H₅(CH₃)N-NH₂ + O₃ | [C₆H₅(CH₃)N-NH•••H•••O₃]‡ | C₆H₅(CH₃)N-NH• + •O₃H | 10.2 |

Note: The values in this table are illustrative, based on computational studies of monomethylhydrazine and unsymmetrical dimethylhydrazine, to demonstrate the type of data obtained from transition state calculations. mdpi.comnih.gov

Computational chemistry is instrumental in elucidating complex reaction mechanisms. For hydrazine derivatives, reactions often proceed through highly reactive intermediates like free radicals and radical ions. researchgate.net

Free Radical Mechanisms: Many oxidative processes involving hydrazines begin with the abstraction of a hydrogen atom, typically from a nitrogen atom, to form a hydrazinyl radical. nih.govnih.gov Computational studies can model this initial step, calculate its activation energy, and then follow the subsequent reactions of the radical species, such as dimerization, fragmentation, or further oxidation.

Free Radical Ion Mechanisms: In certain environments, the reaction may begin with the removal of a single electron from the hydrazine molecule, forming a radical cation. purdue.edu Theoretical calculations can predict the ionization potential and map the potential energy surface for the reactions of this radical cation. For N-Methyl-N-phenylhydrazine, the formation of the [C₆H₅(CH₃)N-NH₂]•⁺ radical cation would be a key step. Subsequent steps could involve deprotonation or rearrangement, and computational modeling helps determine which pathway is energetically more favorable. researchgate.net These studies provide a comprehensive understanding of the reaction kinetics and product distributions that are observed experimentally. nih.gov

Molecular Orbital and Bonding Analysis

The electronic architecture of a molecule is fundamental to its chemical reactivity and physical properties. Through molecular orbital and bonding analyses, a detailed picture of electron distribution and interaction within this compound can be constructed.

HOMO-LUMO Energy Calculations and Charge Transfer Dynamics

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and the energy required to excite an electron to a higher energy state.

Theoretical calculations, often performed using DFT with a basis set such as B3LYP/6-311++G(d,p), are employed to determine the energies of these orbitals. For molecules with similar functional groups, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenylhydrazine (B124118) moiety, which can act as an electron donor. Conversely, the LUMO is situated on electron-deficient regions, serving as the electron acceptor.

The energy gap is instrumental in predicting intramolecular charge transfer (ICT) dynamics. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. This energy difference directly correlates with the electronic absorption spectra of the molecule.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: Specific energy values for this compound require dedicated computational studies, and published data is not currently available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful method for studying intra- and intermolecular bonding and interactions. It provides a detailed description of charge distribution, orbital hybridization, and the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors).

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| e.g., LP(N) | e.g., π(C-C)* | Data not available |

| e.g., π(C-C) | e.g., π(C-C)* | Data not available |

Note: A detailed NBO analysis with specific E(2) values for this compound is not present in available literature and would require a specific computational investigation.

Electron Localization Function (ELF) and Quantum Theory of Atoms in Molecules (QTAIM)

The Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM) are topological analyses that provide profound insights into chemical bonding. ELF maps the probability of finding an electron pair, revealing the regions corresponding to core electrons, covalent bonds, and lone pairs. This visual representation helps in understanding the delocalization of electrons and the nature of chemical bonds beyond the classical Lewis structure.

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)). This method identifies critical points in the electron density, which are used to define atomic basins, bond paths, and characterize the nature of atomic interactions (e.g., covalent vs. ionic or hydrogen bonds). Parameters calculated at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), help to quantify the strength and nature of the chemical bonds.

Spectroscopic Property Prediction from Theoretical Models

Computational models are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, aiding in the structural elucidation of complex molecules.

Computational Prediction of Vibrational Frequencies

Theoretical vibrational analysis, typically performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP), calculates the harmonic frequencies corresponding to the normal modes of vibration. These calculated frequencies can be correlated with experimental data from Infrared (IR) and Raman spectroscopy.

For this compound, characteristic vibrational modes would include N-H stretching, C-H stretching of the phenyl and methyl groups, C-N stretching, and phenyl ring deformations. The presence of the sulfate counter-ion would also introduce characteristic S-O stretching frequencies. Comparing the computed wavenumbers with experimental spectra allows for a precise assignment of the observed absorption bands.

Table 3: Selected Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Wavenumber (cm-1) |

|---|---|

| N-H Stretch | Data not available |

| C-H (Aromatic) Stretch | Data not available |

| C-N Stretch | Data not available |

| S-O (Sulfate) Stretch | Data not available |

Note: Specific predicted frequencies for this compound are contingent on computational analysis and are not available in published research.

Simulation of NMR Chemical Shifts and UV-Vis Spectra

The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts (δ). Theoretical predictions of ¹H and ¹³C NMR spectra are highly useful for assigning experimental signals and confirming molecular structures. The calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS).

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. This approach calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results are often presented as a simulated spectrum, showing the absorption wavelength (λmax) for the most significant transitions, which typically correspond to π→π* or n→π* electronic excitations within the molecule.

Table 4: Predicted Spectroscopic Data

| Spectrum Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (ppm) | Data not available |

| ¹³C NMR | δ (ppm) | Data not available |

| UV-Vis | λmax (nm) | Data not available |

Note: Simulated NMR and UV-Vis data for this compound require specific TD-DFT and GIAO calculations, which have not been reported in the available scientific literature.

Advanced Computational Modeling Techniques